molecular formula C18H26O8 B7795184 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid CAS No. 215189-62-1

4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid

Cat. No.: B7795184
CAS No.: 215189-62-1
M. Wt: 370.4 g/mol
InChI Key: MUIVCYSAOWLAIZ-HWAYABPNSA-N
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Description

4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common approach is the esterification of 3-carboxyacryloyl chloride with a decyl alcohol derivative, followed by subsequent reactions to introduce the oxobut-2-enoic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and aldehydes.

  • Substitution: Generation of esters and amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid is studied for its potential biological activity. It may serve as a probe for studying enzyme interactions and cellular processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and coatings. Its unique properties make it suitable for applications requiring high chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid

  • 3-Carboxyacryloyl chloride

  • Decyl alcohol derivatives

Uniqueness: this compound stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique properties make it a compound of interest for future studies and developments.

Properties

IUPAC Name

(Z)-4-[10-[(Z)-3-carboxyprop-2-enoyl]oxydecoxy]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O8/c19-15(20)9-11-17(23)25-13-7-5-3-1-2-4-6-8-14-26-18(24)12-10-16(21)22/h9-12H,1-8,13-14H2,(H,19,20)(H,21,22)/b11-9-,12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIVCYSAOWLAIZ-HWAYABPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOC(=O)C=CC(=O)O)CCCCOC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCOC(=O)/C=C\C(=O)O)CCCCCOC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210234
Record name 2-Butenedioic acid (2Z)-, 1,1′-(1,10-decanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215189-62-1
Record name 2-Butenedioic acid (2Z)-, 1,1′-(1,10-decanediyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215189-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenedioic acid (2Z)-, 1,1′-(1,10-decanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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